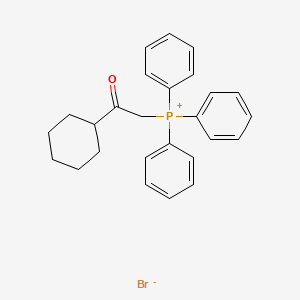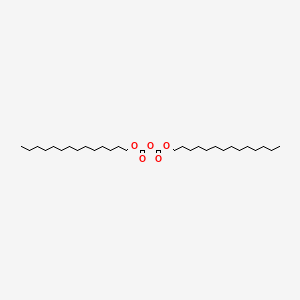![molecular formula C20H14Br2N2O2S2 B14313762 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone CAS No. 111780-43-9](/img/structure/B14313762.png)
1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone is a complex organic compound characterized by the presence of bromophenyl groups and a pyrimidinyl sulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde and pyrimidine derivatives. The key steps in the synthesis may involve:
Formation of the intermediate: This step involves the reaction of 4-bromobenzaldehyde with a suitable reagent to form an intermediate compound.
Thioether formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Pyrimidine coupling: The final step involves coupling the thioether intermediate with a pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-1,1-dimethylsemicarbazide: A related compound with similar bromophenyl groups but different functional groups.
4-Bromophenyl derivatives: Compounds with the 4-bromophenyl moiety but different substituents and functional groups.
Uniqueness
1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone is unique due to its specific combination of bromophenyl and pyrimidinyl sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
111780-43-9 |
|---|---|
Molekularformel |
C20H14Br2N2O2S2 |
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone |
InChI |
InChI=1S/C20H14Br2N2O2S2/c21-15-5-1-13(2-6-15)17(25)11-27-19-9-10-23-20(24-19)28-12-18(26)14-3-7-16(22)8-4-14/h1-10H,11-12H2 |
InChI-Schlüssel |
DAVWSDHGNZAROI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=NC=C2)SCC(=O)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
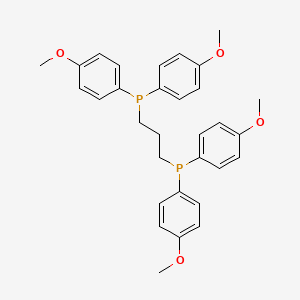
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
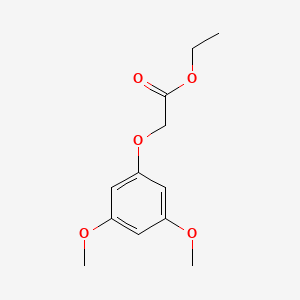
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
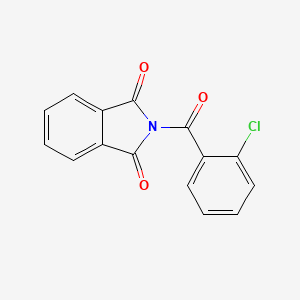
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)

